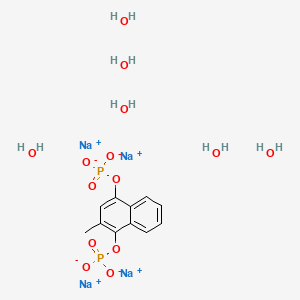
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Descripción general
Descripción
“®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” is a compound that has a molecular weight of 456.32 . It is also known as "(3R)-3-(2,4-dichlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid" . The compound is stored in a sealed, dry environment at 2-8°C . It is a solid substance .
Synthesis Analysis
The synthesis of chiral compounds like “®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” can be achieved through biocatalysis . Biocatalysis is a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions . It offers the advantages of high regio-, chemo-, and enantio-selectivity, and these biocatalyst-catalyzed reactions can be conducted at atmospheric pressure and ambient temperature .
Molecular Structure Analysis
The molecular structure of “®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” is complex, with a molecular formula of C24H19Cl2NO4 . It contains a chiral center, which is a carbon atom interlinked by “tetrahedral” bonds to four different substituents .
Physical And Chemical Properties Analysis
“®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” is a solid substance . It has a molecular weight of 456.32 . The compound is stored in a sealed, dry environment at 2-8°C .
Aplicaciones Científicas De Investigación
Crystal Engineering
Gamma amino acids like baclofen, which shares a structural similarity with (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, have been studied for their potential in crystal engineering. Multicomponent crystals formed between baclofen and various acids show specific intermolecular interactions, suggesting applications in designing materials with tailored properties (Báthori & Kilinkissa, 2015).
Fluorescence Derivatization
Derivatives of amino acids, including those related to (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, have been evaluated for fluorescence derivatization, indicating their use in biological assays and fluorescence studies (Frade et al., 2007).
Peptide Retention Prediction
Research on peptide retention times in reversed-phase high-performance liquid chromatography has utilized model synthetic peptides including amino acid residues like (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. This work aids in understanding the hydrophobicity of amino acid residues, crucial for peptide separation and analysis (Guo et al., 1986).
Safety And Hazards
The safety data sheet for a similar compound, “3-(2,4-Dichlorophenyl)propionic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .
Direcciones Futuras
The future directions for compounds like “®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” could involve further development and increased utilization of biocatalysis for the production of drugs . This approach emphasizes green chemistry and could lead to more economically and environmentally attractive processes .
Propiedades
IUPAC Name |
(3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHQDRDWQIHGKZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351660 | |
| Record name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |
CAS RN |
778571-53-2 | |
| Record name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)












